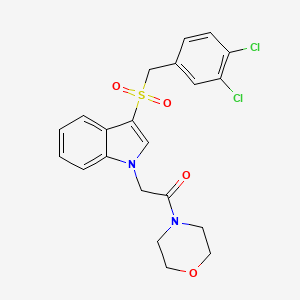

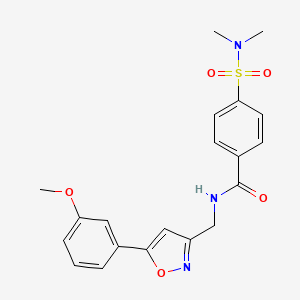

![molecular formula C12H10ClNO4S2 B2928413 3-({[(2-氯苯基)氨基]磺酰基}噻吩-2-羧酸甲酯 CAS No. 941936-00-1](/img/structure/B2928413.png)

3-({[(2-氯苯基)氨基]磺酰基}噻吩-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

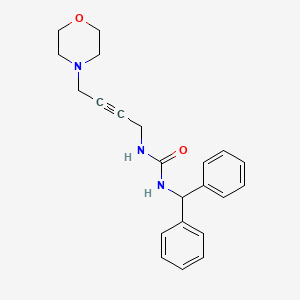

“Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate” is a complex organic compound that contains several functional groups, including a thiophene ring, a sulfonyl group, an amino group, and a carboxylate ester . These functional groups suggest that this compound could have interesting chemical and biological properties.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. For instance, the amino group could participate in acid-base reactions, the sulfonyl group could undergo substitution reactions, and the ester could be hydrolyzed under acidic or basic conditions .科学研究应用

合成技术

噻吩衍生物,包括与 3-({[(2-氯苯基)氨基]磺酰基}噻吩-2-羧酸甲酯 在结构上相关的化合物,已通过创新技术合成。例如,Stephens 等人 (1999) 描述了通过 3-烷氧基-2-芳基 I(或甲基)磺酰基丙烯腈与甲硫醇酸甲酯的反应合成 3-氨基-4-芳基(或甲基)磺酰基噻吩-2-羧酸甲酯,展示了通往 4-芳基磺酰基-3-羧酰氨基噻吩的途径 (Stephens、Price 和 Sowell,1999)。

遗传毒性和致癌性潜力评估

Lepailleur 等人 (2014) 评估了 3-氨基噻吩衍生物(包括 3-氨基-4-甲基噻吩-2-羧酸甲酯)的遗传毒性/诱变性和致癌性潜力。本研究采用体外和计算机模拟方法,有助于在药理学背景下对噻吩衍生物的安全性进行评估 (Lepailleur 等,2014)。

化学转化和反应

Corral 和 Lissavetzky (1984) 的研究探索了 3-羟基噻吩-2-羧酸甲酯的化学转化,提供了对噻吩衍生物在合成化学中的反应性和潜在应用的见解。他们的工作为硫代酮酸和 α-卤代硫代酮酸的单烷基和二烷基醚提供了一条新途径 (Corral 和 Lissavetzky,1984)。

新型化合物合成

Chen 等人 (2014) 由 2-氨基噻吩-3-羧酸甲酯合成了一种带有磺酰脲部分的新型噻吩并[2,3-d]嘧啶化合物,证明了噻吩衍生物在开发具有潜在生物活性的新型化合物中的多功能性 (Chen、Sun、Xu、Tu、Zheng 和 Zhu,2014)。

抗菌活性

Prasad 等人 (2017) 合成了一种新型的 2-氨基噻吩衍生物并评估了它们的抗菌活性。本研究突出了噻吩衍生物在开发新型抗菌剂中的潜力,展示了此类化合物的生物学意义 (Prasad、Angothu、Latha 和 Nagulu,2017)。

作用机制

Target of Action

Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets due to their diverse chemical structures . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that this compound may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a white crystalline substance, insoluble in water, but soluble in organic solvents such as toluene, acetonitrile, and ethanol . Its boiling point is predicted to be 428.3±55.0 °C, and its melting point is 123-124 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature may affect the stability of the compound.

安全和危害

未来方向

Thiophene derivatives are a focus of ongoing research due to their wide range of potential applications, particularly in medicinal chemistry . Future research could explore the properties of “Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate” in more detail, including its synthesis, reactivity, and potential uses.

属性

IUPAC Name |

methyl 3-[(2-chlorophenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-5-3-2-4-8(9)13/h2-7,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJIYQHJEHESCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

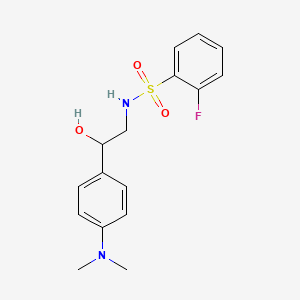

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2928332.png)

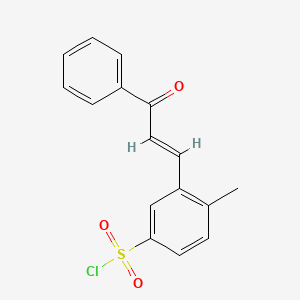

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2928334.png)

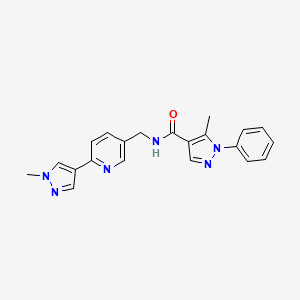

![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928343.png)

![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2928351.png)